molecular formula C17H17ClN2O B11119035 2-[1-(2-chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole

2-[1-(2-chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11119035
M. Wt: 300.8 g/mol
InChI Key: OXHKEHAKEJFCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Chlorophenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further connected to a dimethyl-substituted benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-[1-(2-Chlorophenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol, ethyl bromide, and 5,6-dimethyl-1H-1,3-benzodiazole.

    Formation of 2-Chlorophenoxyethyl Bromide: 2-Chlorophenol is reacted with ethyl bromide in the presence of a base, such as potassium carbonate, to form 2-chlorophenoxyethyl bromide.

    Nucleophilic Substitution: The 2-chlorophenoxyethyl bromide is then subjected to nucleophilic substitution with 5,6-dimethyl-1H-1,3-benzodiazole in the presence of a suitable catalyst, such as sodium hydride, to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[1-(2-Chlorophenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-[1-(2-Chlorophenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes, such as apoptosis and cell proliferation.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[1-(2-Chlorophenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes involved in key biological processes, such as neurotransmitter regulation or signal transduction.

    Pathways: It can modulate pathways related to cell survival, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

2-[1-(2-Chlorophenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    2-(2-Chlorophenoxy)ethyl thiocyanate: This compound has a similar chlorophenoxyethyl structure but differs in the presence of a thiocyanate group instead of the benzodiazole ring.

    4-Chlorophenoxyacetic acid: This compound shares the chlorophenoxy moiety but has an acetic acid group instead of the ethyl chain and benzodiazole ring.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-[1-(2-chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C17H17ClN2O/c1-10-8-14-15(9-11(10)2)20-17(19-14)12(3)21-16-7-5-4-6-13(16)18/h4-9,12H,1-3H3,(H,19,20)

InChI Key

OXHKEHAKEJFCPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(C)OC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.